molecular formula C18H15FN2OS B12157279 (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol

(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol

Cat. No.: B12157279
M. Wt: 326.4 g/mol
InChI Key: SZLSWAXCJIPOOH-YBEGLDIGSA-N
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Description

The compound (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol belongs to the thiazolidinone family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features a 2,4-dimethylphenylimino group at position 2 and a 4-fluorobenzylidene moiety at position 5, which confer distinct electronic and steric properties. The (2E,5Z) stereochemistry is critical for molecular interactions, particularly in biological systems. Synthesis typically involves condensation reactions between substituted phenyl amines and thiazolidinone precursors under mild basic conditions, as seen in analogous compounds .

Properties

Molecular Formula

C18H15FN2OS

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-2-(2,4-dimethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15FN2OS/c1-11-3-8-15(12(2)9-11)20-18-21-17(22)16(23-18)10-13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

SZLSWAXCJIPOOH-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)F)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)F)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol typically involves the condensation of 2,4-dimethylphenylamine with 4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization with a thioamide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their apoptosis or programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents on the phenylimino and benzylidene groups, significantly altering reactivity and bioactivity:

Compound Name Substituent (Position 2) Substituent (Position 5) Key Properties Reference
(2E,5Z)-2-[(2-Chlorophenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one 2-Chlorophenyl 4-Fluorobenzylidene Higher electrophilicity due to electron-withdrawing Cl; reduced solubility in polar solvents compared to dimethylphenyl analogs.
(5Z)-5-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-4-thiazolidinone 4-Methoxyphenyl 4-Methoxyphenyl Enhanced π-π stacking due to electron-donating OCH₃; improved bioavailability in vitro.
(2E,5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one 2-(Trifluoromethyl)phenyl 4-Ethoxy-3-methoxybenzylidene Bulky CF₃ group reduces planarity; increased lipophilicity and membrane permeability.
Target Compound 2,4-Dimethylphenyl 4-Fluorobenzylidene Balanced electron-donating (CH₃) and withdrawing (F) effects; moderate solubility in DMSO (25 mg/mL) and enhanced thermal stability (decomposition at 220°C).

Structural and Spectroscopic Characterization

  • X-ray Crystallography : The target compound’s isostructural analogs (e.g., ) crystallize in triclinic systems (space group P 1̄) with two independent molecules per unit cell. Planarity is disrupted by perpendicular fluorophenyl groups, unlike the more planar methoxy analogs .
  • NMR Data: The 4-fluorobenzylidene proton resonates at δ 7.8–8.1 ppm (¹H NMR), distinct from methoxybenzylidene (δ 7.3–7.6 ppm). The dimethylphenylimino group shows characteristic singlet peaks for CH₃ at δ 2.3–2.5 ppm .

Biological Activity

The compound (2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring with a substituted imine and a benzylidene moiety. Its structural formula can be represented as follows:

C18H18FN2S\text{C}_{18}\text{H}_{18}\text{F}\text{N}_2\text{S}

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies indicate that thiazole derivatives exhibit significant antimicrobial properties. The specific compound has shown moderate to good antibacterial activity against various strains. For instance, a study demonstrated that derivatives similar to this compound inhibited the growth of Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(2E,5Z)-...P. aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. For example, one study found that similar compounds inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study: Anticancer Efficacy
A study conducted on the efficacy of thiazole derivatives reported that treatment with (2E,5Z)-... resulted in a significant reduction in tumor size in xenograft models. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Compounds like this often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Interaction with Cellular Targets : The imine group may interact with cellular proteins or nucleic acids, altering their function.
  • Induction of Oxidative Stress : Some studies suggest that thiazole derivatives can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

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